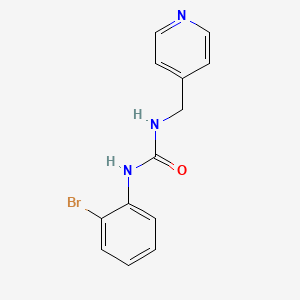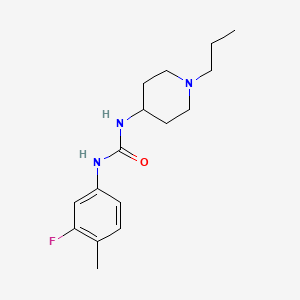
N-(5-acetyl-2-methyl-6-phenyl-4-pyrimidinyl)propanamide
Vue d'ensemble
Description
N-(5-acetyl-2-methyl-6-phenyl-4-pyrimidinyl)propanamide, also known as AMPA, is a chemical compound that belongs to the pyrimidine family. It is a potent agonist of the glutamate receptor and has been extensively studied for its potential therapeutic applications in various neurological disorders.
Mécanisme D'action
N-(5-acetyl-2-methyl-6-phenyl-4-pyrimidinyl)propanamide acts as an agonist of the glutamate receptor, specifically the this compound subtype. Glutamate is the primary excitatory neurotransmitter in the central nervous system, and activation of the this compound receptor leads to an influx of calcium ions into the cell, resulting in neuronal excitation.
Biochemical and Physiological Effects:
This compound has been shown to enhance synaptic plasticity, which is the ability of neurons to change their structure and function in response to stimuli. It has also been shown to increase the release of several neurotransmitters, including acetylcholine and dopamine, which are involved in cognitive function and memory.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(5-acetyl-2-methyl-6-phenyl-4-pyrimidinyl)propanamide in lab experiments is its high potency and specificity for the this compound receptor. This allows researchers to selectively activate the receptor and study its effects on neuronal function. However, one limitation is that this compound is not selective for the this compound receptor and can also activate other glutamate receptors, which may confound experimental results.
Orientations Futures
There are several future directions for research on N-(5-acetyl-2-methyl-6-phenyl-4-pyrimidinyl)propanamide. One area of interest is the development of selective this compound receptor modulators that can enhance cognitive function without the side effects associated with non-selective agonists. Another area of interest is the investigation of the role of this compound in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, and the potential therapeutic applications of this compound in these conditions.
Applications De Recherche Scientifique
N-(5-acetyl-2-methyl-6-phenyl-4-pyrimidinyl)propanamide has been studied extensively for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy. It has been shown to enhance cognitive function and memory in animal models and has been proposed as a potential treatment for cognitive impairment in humans.
Propriétés
IUPAC Name |
N-(5-acetyl-2-methyl-6-phenylpyrimidin-4-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-4-13(21)19-16-14(10(2)20)15(17-11(3)18-16)12-8-6-5-7-9-12/h5-9H,4H2,1-3H3,(H,17,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHQPYEUGZAZPOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NC(=NC(=C1C(=O)C)C2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(1-piperidinylcarbonyl)bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B4678823.png)

![2-[(4-bromo-2-chlorophenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4678832.png)
![3-nitro-N-{1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-yl}benzenesulfonamide](/img/structure/B4678845.png)
![3-[(3,4-dimethylphenoxy)methyl]-4-methyl-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4678852.png)
![2-(1H-indol-3-yl)-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B4678863.png)

![4-[(4-benzyl-1-piperazinyl)methyl]-6-(4-morpholinyl)-1,3,5-triazin-2-amine](/img/structure/B4678879.png)
![1-[(4-isopropylphenyl)sulfonyl]-4-[(2-methylcyclopropyl)carbonyl]piperazine](/img/structure/B4678886.png)
![N-(4-iodo-2,6-dimethylphenyl)-2-({5-[(4-methoxyphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4678890.png)
![1-[2-(2,3-dihydro-1H-inden-2-ylamino)-2-oxoethyl]-4-piperidinecarboxamide](/img/structure/B4678893.png)
![N-{2-[(2-fluorobenzyl)thio]ethyl}methanesulfonamide](/img/structure/B4678903.png)
![N~2~-(3,4-dimethylphenyl)-N~1~-(4-ethylphenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]glycinamide](/img/structure/B4678911.png)
![N-[2-(4-butylphenyl)-2H-1,2,3-benzotriazol-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B4678914.png)